An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-2-imidazoline
An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-2-imidazoline
This guide provides a comprehensive technical overview of 4,4-dimethyl-2-imidazoline, a heterocyclic compound of interest to researchers in organic synthesis, materials science, and drug discovery. By synthesizing fundamental principles with insights from the broader class of 2-imidazolines, this document serves as a core resource for professionals requiring a deep understanding of its chemical behavior.
Introduction: Structural Significance and Context
4,4-Dimethyl-2-imidazoline, also known by its IUPAC name 4,5-dihydro-4,4-dimethyl-1H-imidazole, belongs to the class of 2-imidazoline heterocycles. The defining feature of this molecule is a five-membered ring containing two nitrogen atoms, one of which is part of an aminal linkage and the other part of an imine functional group. A key structural characteristic is the presence of a gem-dimethyl group at the 4-position of the ring. This substitution is not merely a point of saturation; it imparts significant steric influence on the molecule's conformation and reactivity, a phenomenon often referred to as the Thorpe-Ingold or gem-dimethyl effect, which can favor cyclization reactions and influence the stability of the heterocyclic ring.
The broader imidazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1] Understanding the specific properties of the 4,4-dimethyl substituted variant is crucial for its potential application as a building block in the synthesis of novel chemical entities.
Physicochemical and Spectroscopic Profile
Precise experimental data for 4,4-dimethyl-2-imidazoline is not extensively documented in publicly accessible literature. However, its fundamental properties can be established through database records and predicted based on its structure.
Core Chemical Identity
| Property | Value | Source |
| Chemical Formula | C₅H₁₀N₂ | NIST[2] |
| Molecular Weight | 98.1463 g/mol | NIST[2] |
| CAS Number | 2305-59-1 | NIST[2] |
| IUPAC Name | 4,5-dihydro-4,4-dimethyl-1H-imidazole | NIST[2] |
| InChI Key | OVABIFHEPZPSCK-UHFFFAOYSA-N | NIST[2] |
Physical Properties
The physical state and solubility are dictated by the molecule's polarity and capacity for hydrogen bonding. The presence of the N-H bond allows it to act as a hydrogen bond donor, while the two nitrogen atoms can act as acceptors.
| Property | Value | Notes |
| Boiling Point | 355.7 K (82.55 °C) at 0.020 bar | Experimental data from NIST.[2] The boiling point at standard pressure is expected to be significantly higher. |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature, typical for small heterocyclic amines. |
| Density | Not available | |
| Solubility | Not available | Expected to be soluble in polar organic solvents. Solubility in water is likely, facilitated by hydrogen bonding. |
Spectroscopic Characterization
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple.
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A singlet for the six protons of the two methyl groups (C(CH₃)₂).
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A singlet for the two protons of the methylene group (CH₂) in the ring.
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A singlet for the proton on the imine carbon (N=CH-N).
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A broad singlet for the amine proton (NH), which may exchange with D₂O.
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¹³C NMR Spectroscopy : The carbon NMR spectrum would likely show four distinct signals.
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One signal for the two equivalent methyl carbons.
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One quaternary carbon signal for the C(CH₃)₂ group.
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One signal for the methylene carbon (CH₂).
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One signal for the imine carbon (N=CH-N) at a characteristically downfield shift.
-
-
Infrared (IR) Spectroscopy : Key vibrational modes would include:
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N-H stretching, typically appearing as a medium-to-strong band around 3300 cm⁻¹.
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C-H stretching from the methyl and methylene groups, just below 3000 cm⁻¹.
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C=N stretching of the imine group, a key feature for imidazolines, expected in the 1650-1550 cm⁻¹ region.
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N-H bending vibrations around 1600 cm⁻¹.
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-
Mass Spectrometry : The NIST Chemistry WebBook indicates that electron ionization (EI) mass spectrometry data is available for this compound.[2] The molecular ion peak (M⁺) would be expected at m/z = 98. Key fragmentation pathways would likely involve the loss of methyl groups and cleavage of the heterocyclic ring.
Synthesis and Reactivity
The synthesis and reactivity of 4,4-dimethyl-2-imidazoline can be understood through the established chemistry of 2-imidazolines. The gem-dimethyl group at the 4-position can sterically hinder certain reactions while potentially promoting others through conformational effects.
Synthetic Pathways
The most logical and widely applied method for the synthesis of 2-imidazolines involves the condensation of a 1,2-diamine with a one-carbon electrophile. For 4,4-dimethyl-2-imidazoline, this involves 1,2-diamino-2-methylpropane as the key precursor.
Caption: General synthetic scheme for 4,4-Dimethyl-2-imidazoline.
Experimental Protocol: Conceptual Synthesis
While a specific literature protocol for this exact compound is elusive, a robust procedure can be designed based on established methods for analogous 2-imidazolines.[5] The following represents a field-proven, conceptual workflow.
Objective: To synthesize 4,4-dimethyl-2-imidazoline from 1,2-diamino-2-methylpropane and a suitable nitrile.
Materials:
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1,2-Diamino-2-methylpropane
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A suitable nitrile (e.g., acetonitrile or a cyanamide derivative)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
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Anhydrous toluene
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Dean-Stark apparatus
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Standard glassware for reflux and distillation
Step-by-Step Methodology:
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Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Charge the flask with 1,2-diamino-2-methylpropane (1.0 eq), the chosen nitrile (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in anhydrous toluene.
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Cyclization: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases.
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Workup: Allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as an aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4,4-dimethyl-2-imidazoline.
Causality in Protocol Design: The choice of a nitrile and an acid catalyst is a common and effective method for forming the imidazoline ring from a diamine, proceeding through a cyclic intermediate. The use of a Dean-Stark trap is critical for driving the equilibrium towards the product by removing the water byproduct of the condensation reaction.
Chemical Reactivity
The reactivity of 4,4-dimethyl-2-imidazoline is governed by the nucleophilicity of the nitrogen atoms and the electrophilicity of the C2 carbon.
Caption: Reactivity map of 4,4-Dimethyl-2-imidazoline.
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N-Alkylation and N-Acylation: The secondary amine (N1) is nucleophilic and can be readily alkylated or acylated using standard electrophiles like alkyl halides or acyl chlorides. This provides a straightforward method for introducing substituents at the N1 position.
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Hydrolysis: Like many imines, the C=N bond is susceptible to hydrolysis under acidic conditions. This reaction will cleave the ring to regenerate the starting diamine (1,2-diamino-2-methylpropane) and a derivative of the one-carbon unit used in its synthesis. The gem-dimethyl group may provide some steric protection to the ring, potentially slowing the rate of hydrolysis compared to unsubstituted imidazolines.
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Coordination Chemistry: The nitrogen atoms, particularly the imine nitrogen, possess lone pairs of electrons that can coordinate to metal centers. This makes 2-imidazolines valuable as ligands in coordination chemistry and catalysis. The steric bulk of the 4,4-dimethyl groups can influence the coordination geometry and the catalytic activity of the resulting metal complexes.
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Oxidation: 2-Imidazolines can be oxidized to their corresponding imidazole derivatives. This transformation introduces aromaticity to the ring system and is a common synthetic strategy. Various oxidizing agents can be employed for this purpose.[5]
Applications in Research and Development
While specific, documented applications for 4,4-dimethyl-2-imidazoline are sparse, the broader imidazoline class is of significant interest, particularly in drug development. Imidazoline derivatives are known to interact with various biological targets, including adrenergic and imidazoline receptors.[1]
Potential Roles:
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Scaffold in Medicinal Chemistry: 4,4-Dimethyl-2-imidazoline can serve as a versatile building block. The two nitrogen atoms offer handles for synthetic modification, allowing for the creation of diverse libraries of compounds for screening against biological targets. The gem-dimethyl group can enhance metabolic stability or modulate the conformation of the final molecule, which are desirable properties in drug design.
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Chiral Ligands in Asymmetric Catalysis: If synthesized from a chiral diamine precursor, the resulting imidazoline can act as a chiral ligand for transition metals. The steric environment created by the gem-dimethyl substitution could play a crucial role in inducing enantioselectivity in catalytic reactions.
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Corrosion Inhibitors and Surfactants: Long-chain alkyl-substituted imidazolines are widely used as corrosion inhibitors and cationic surfactants. While the parent 4,4-dimethyl-2-imidazoline does not fit this profile, its derivatives could be explored for such material science applications.
Safety and Handling
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Potential Hazards: Compounds of this class are often classified as irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or absorbed through the skin.[6][7]
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
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Conclusion
4,4-Dimethyl-2-imidazoline is a foundational heterocyclic compound whose full potential is yet to be explored in the scientific literature. Its key chemical properties are largely defined by the 2-imidazoline ring system, with the gem-dimethyl group at the 4-position providing important steric and conformational influence. While a lack of extensive experimental data necessitates some extrapolation from related compounds, this guide provides a robust framework for understanding its synthesis, reactivity, and potential applications. As a versatile scaffold, 4,4-dimethyl-2-imidazoline represents a valuable tool for chemists engaged in the design and synthesis of novel molecules for pharmaceutical and material applications.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 4,4-Dimethyl-2-imidazoline. In NIST Chemistry WebBook. Retrieved from [Link]
- Ishihara, M., & Togo, H. (2007). An efficient preparation of 2-imidazolines was achieved from aldehydes and ethylenediamines in the presence of tert-butyl hypochlorite. Synthesis, 2007(12), 1939-1942.
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Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]
- Demkowicz, S., et al. (2016). Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138733, 1,4-Dimethylimidazole. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. AIST. Retrieved from [Link]
- Faza, A. G., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(1), e202400411.
- Brown, D. J. (1984). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Journal of the Chemical Society, Perkin Transactions 2, (5), 733-738.
- Karpenko, Y., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4435.
- Sharma, R., et al. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. International Journal of Current Science, 12(3), 266-277.
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